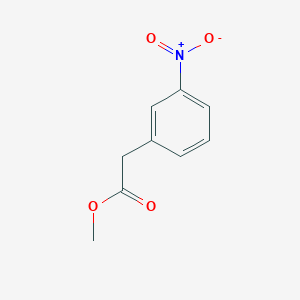

Methyl 3-nitrophenylacetate

Descripción general

Descripción

It is a white to light yellow powder or lump with a melting point of 28°C and a boiling point of 130°C at 20 mmHg . This compound is primarily used in chemical research and synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-nitrophenylacetate can be synthesized through the esterification of 3-nitrophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form methyl 3-aminophenylacetate.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Palladium on carbon, hydrogen gas, methanol as solvent.

Substitution: Amines, thiols, appropriate solvents such as dimethylformamide or ethanol.

Major Products:

Reduction: Methyl 3-aminophenylacetate.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

Methyl 3-nitrophenylacetate serves as a crucial intermediate in the synthesis of various organic compounds. It can be hydrolyzed to produce 3-nitrophenylacetic acid, which is valuable in further chemical transformations. Additionally, it participates in Claisen condensation reactions, enabling the formation of new carbon-carbon bonds between carbonyl compounds.

2. Reactivity Studies

The compound's nitro group enhances its reactivity with nucleophiles and electrophiles. This property is exploited in reduction reactions and transesterification processes, making it a versatile building block for synthesizing more complex molecules .

Biological Research Applications

1. Investigating Biological Activities

Research has indicated that this compound may possess biological activities that warrant further exploration. Studies focus on its potential effects on various biological systems, including its interaction with enzymes and cellular pathways .

2. Structure-Activity Relationship (SAR) Studies

Due to its structural features, this compound is often used in SAR studies to understand how modifications to its structure can influence biological activity. This approach aids in the design of new compounds with enhanced efficacy or reduced toxicity .

Case Studies

Case Study 1: Synthesis Pathway Optimization

A recent study optimized the synthesis pathway for this compound by employing a two-step process involving nitration followed by esterification. This method yielded high purity and efficiency, demonstrating its potential as a reliable synthetic route for industrial applications.

Case Study 2: Biological Activity Assessment

In another investigation, researchers evaluated the biological activity of this compound against specific cancer cell lines. The results indicated that modifications to the nitro group significantly impacted the compound's cytotoxicity, highlighting its potential as a lead compound for developing anticancer agents .

Mecanismo De Acción

The mechanism of action of methyl 3-nitrophenylacetate involves its interaction with biological systems at the molecular level. For instance, its derivatives have been shown to influence plant growth pathways, suggesting interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative used.

Comparación Con Compuestos Similares

- Methyl 2-nitrophenylacetate

- Ethyl 3-nitrophenylacetate

- Methyl 4-nitrophenylacetate

Comparison: Methyl 3-nitrophenylacetate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to methyl 2-nitrophenylacetate and methyl 4-nitrophenylacetate, the 3-nitro position allows for different substitution patterns and reactivity profiles.

Actividad Biológica

Methyl 3-nitrophenylacetate is an organic compound that has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 3-nitrophenylacetic acid with methanol. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 211.20 g/mol

The presence of the nitro group (-NO) on the aromatic ring significantly influences its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in organisms. For instance, it may act as a competitive inhibitor for certain acetylcholinesterases, impacting neurotransmitter regulation.

- Nitro Group Reduction : The nitro group can undergo reduction to form amino derivatives, which may interact with cellular targets such as receptors and enzymes, potentially leading to cytotoxic effects .

- Hydrolysis Reactions : The ester group in this compound is susceptible to hydrolysis, yielding 3-nitrophenylacetic acid and methanol. This reaction can release bioactive components that exert further biological effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies indicated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. The compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property may have therapeutic implications for inflammatory diseases .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products.

Cytotoxicity Assessment

A recent investigation assessed the cytotoxicity of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .

Research Findings Summary Table

Propiedades

IUPAC Name |

methyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGYITRIATVARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335755 | |

| Record name | methyl 2-(3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-12-9 | |

| Record name | methyl 2-(3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.